molecular formula C15H17NO B13523874 1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol

1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol

Cat. No.: B13523874
M. Wt: 227.30 g/mol
InChI Key: QCQBQJKJPDCSPE-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol is an organic compound that features a biphenyl group attached to an ethan-1-ol moiety with a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol typically involves the reaction of 4-bromobiphenyl with 2-(methylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol: Similar structure but lacks the methyl group on the amino moiety.

    1-([1,1’-Biphenyl]-4-yl)-2-(dimethylamino)ethan-1-ol: Contains an additional methyl group on the amino moiety.

    1-([1,1’-Biphenyl]-4-yl)-2-(ethylamino)ethan-1-ol: Features an ethyl group instead of a methyl group on the amino moiety.

Uniqueness

1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the biphenyl group enhances its stability and potential for interactions with various molecular targets .

Biological Activity

1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol, also known by its CAS number 854243-21-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.

  • Molecular Formula : C15H17NO
  • Molecular Weight : 245.30 g/mol
  • CAS Registry Number : 854243-21-3
  • Purity : >98%

Synthesis

The synthesis of this compound typically involves the reaction of biphenyl derivatives with appropriate amines under controlled conditions. The specific synthetic pathways can vary, but they generally aim to optimize yield and purity while minimizing side reactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of biphenyl compounds have shown selective activity against Chlamydia species, with modifications leading to enhanced potency against various bacterial strains .

Table 1: Antimicrobial Potency of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AN. meningitidis64 µg/mL
Compound BH. influenzae32 µg/mL
This compoundChlamydia trachomatisTBD

The mechanism of action for this class of compounds often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. For example, studies have shown that certain biphenyl derivatives can inhibit key enzymes involved in bacterial metabolism .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of biphenyl-derived compounds. Modifications to the biphenyl structure, such as altering substituents on the aromatic rings or varying the alkyl chain length, can significantly impact their antimicrobial efficacy.

Table 2: Structure-Activity Relationships

Modification TypeEffect on Activity
Electron-withdrawing groupsIncreased potency against Chlamydia
Chain length variationOptimal length enhances solubility and activity
Substituent position on biphenylMeta and para positions yield better results

Toxicity and Safety Profile

Preliminary assessments indicate that this compound exhibits low toxicity in vitro. Toxicity studies involving human cell lines have shown no significant adverse effects at therapeutic concentrations . Further studies are needed to evaluate long-term effects and safety in vivo.

Case Studies

A notable case study involved the evaluation of a related compound's efficacy against Chlamydia infections in a controlled environment. The study demonstrated a marked reduction in infection rates when treated with biphenyl derivatives compared to control groups .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-(methylamino)-1-(4-phenylphenyl)ethanol

InChI

InChI=1S/C15H17NO/c1-16-11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,15-17H,11H2,1H3

InChI Key

QCQBQJKJPDCSPE-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=C(C=C1)C2=CC=CC=C2)O

Origin of Product

United States

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